(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid
Overview
Description
(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H13BF2O4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both cyclobutoxy and difluoromethoxy groups in its structure makes it a unique reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent, elevated temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but contains a trifluoromethyl group instead of cyclobutoxy and difluoromethoxy groups.
4-Formylphenylboronic acid: Contains a formyl group, used in different synthetic applications.
Uniqueness
The uniqueness of (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both cyclobutoxy and difluoromethoxy groups enhances its utility in synthesizing complex organic molecules with unique properties .
Properties
IUPAC Name |
[3-cyclobutyloxy-4-(difluoromethoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c13-11(14)18-9-5-4-7(12(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,11,15-16H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBUNAJYSYRJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)OC2CCC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178100 | |
Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-55-5 | |
Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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